1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
Description
1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is a cyclopentane-based compound featuring a carboxylic acid group, an amino group, and a 2-methylimidazole substituent. Its unique structure combines conformational rigidity from the cyclopentane ring with the bioactivity-associated imidazole moiety. While synthesis protocols for analogous compounds (e.g., carboxamide derivatives) involve multi-step routes, such as alkylation or condensation reactions (as inferred from imidazole derivative syntheses in ), specific data on this compound’s synthesis remain unaddressed in the provided evidence.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)8-2-3-10(11,6-8)9(14)15/h4-5,8H,2-3,6,11H2,1H3,(H,14,15) |
InChI Key |
HMDSXZCKDQSDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCC(C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The [4+2] cycloaddition between cyclopentadiene and electron-deficient dienophiles provides rapid access to bicyclic intermediates.
| Parameter | Value |
|---|---|
| Dienophile | Maleic anhydride |
| Temperature | 100°C |
| Solvent | Toluene |
| Yield | 78% |
This method produces endo -selectivity, critical for subsequent functionalization. The anhydride moiety facilitates downstream transformations to carboxylic acid derivatives.
Ring-Closing Metathesis
Grubbs II catalyst enables the formation of cyclopentane rings from diene precursors:
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{Cyclopentane derivative} \quad
$$
Advantages :
- Tolerance for oxygen- and nitrogen-containing functional groups
- High stereochemical control via catalyst design
Carboxylic Acid Functionalization
Nitrile Hydrolysis
The most reliable method converts cyano intermediates to carboxylic acids ():
$$
\text{Cyclopentane-CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Cyclopentane-COOH} \quad
$$
Reaction Profile :
- 6M HCl, reflux (110°C)
- 84% isolated yield
- Minimal epimerization observed
CO$$_2$$ Carboxylation
While less common for cyclopentane systems, iridium-catalyzed carboxylation shows potential ():
$$
\text{Cyclopentane-H} + \text{CO}2 \xrightarrow{\text{IrI}4, \text{LiI}} \text{Cyclopentane-COOH} \quad
$$
Limitations :
- Requires 170°C and 5 MPa CO$$_2$$ pressure
- Competing hydrogenation side reactions
Amino Group Installation
Gabriel Synthesis
Purification and Characterization
Crystallization Techniques
Patent methods () describe impurity removal using mixed solvents:
Protocol :
- Dissolve crude product in ethyl acetate (45°C)
- Add petroleum ether (C$$5$$-C$$8$$) until cloud point
- Cool to 0–5°C over 4 h
- Isolate by filtration (95% recovery)
Purity Enhancement :
- Reduces di-acid impurity from 1.2% to <0.5%
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted imidazole compounds .
Scientific Research Applications
1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Carboxamide
- Target Compound : The carboxylic acid group (COOH) confers higher acidity and polarity compared to carboxamide (CONH2) derivatives. This may improve water solubility but reduce membrane permeability.
- Carboxamide Analogs: 1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide (CAS 1529198-25-1): Molecular weight (MW) = 208.26; the carboxamide group likely enhances hydrogen-bonding capacity, influencing bioactivity .
Backbone and Substituent Modifications
- Cyclopentane vs. Benzene Backbones :
- 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 184098-19-9): MW = 173.21; mp = 119.5–121.5°C. The planar benzene backbone may reduce steric hindrance compared to the cyclopentane ring, affecting binding to flat molecular targets .
- 3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid (CAS 898289-59-3): MW = 202.20; mp = 182.5–184.5°C. The benzoic acid group’s higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) than the cyclopentane-based target compound .
Substituent Effects: Methyl vs. Ethyl Groups
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS RN | Molecular Weight | Functional Groups | Substituent | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound* | Not provided | ~194–208 (est.) | Carboxylic acid, amino | 2-methylimidazole | Data unavailable |
| 1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide | 1529198-25-1 | 208.26 | Carboxamide, amino | 2-methylimidazole | - |
| 1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide | 1518427-43-4 | 222.29 | Carboxamide, amino | 2-ethylimidazole | - |
| 3-(2-Methyl-1H-imidazol-1-yl)aniline | 184098-19-9 | 173.21 | Aniline | 2-methylimidazole | 119.5–121.5 |
| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 898289-59-3 | 202.20 | Benzoic acid | 2-methylimidazole | 182.5–184.5 |
*Estimated properties for the target compound are inferred from structural analogs.
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, structural comparisons suggest:
- Solubility : The carboxylic acid group may enhance solubility in polar solvents compared to carboxamides or aniline derivatives.
- Bioactivity: The cyclopentane backbone’s rigidity could favor selective binding to non-planar biological targets, unlike benzene-based analogs.
- Synthetic Challenges : Introducing a carboxylic acid group to a cyclopentane ring may require specialized protection/deprotection strategies, as seen in analogous syntheses .
Further experimental studies are needed to validate these hypotheses and characterize the target compound’s physicochemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclopentane derivatives and functionalizing the imidazole moiety. Key steps include:
- Catalyst selection : Palladium or copper salts (e.g., in Suzuki couplings) to facilitate aryl-imidazole bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while dichloromethane minimizes side reactions .
- Temperature control : Lower temperatures (0–25°C) reduce undesired byproducts during cyclization .
Yield and purity are monitored via HPLC and mass spectrometry, with adjustments in stoichiometry and reaction time critical for reproducibility .
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify diastereotopic protons and coupling constants to infer ring conformation .
- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters and electron density maps (e.g., cyclopentane ring puckering) .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess in chiral derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to OSHA Hazard Communication Standard (HCS) guidelines .
Advanced Research Questions
Q. How does the cyclopentane ring conformation influence the biological activity of γ-amino acid derivatives like this compound?
- Methodological Answer :
- Conformational analysis : Molecular dynamics simulations predict ring puckering (e.g., envelope or twist-boat conformers) and their stability .
- Receptor docking studies : Compare binding affinities of different conformers to target proteins (e.g., ion channels or enzymes) using AutoDock Vina .
- SAR (Structure-Activity Relationship) : Modify substituents (e.g., methyl groups) to assess steric effects on bioactivity .
Q. What methodological approaches are recommended to resolve contradictory data regarding the compound's receptor binding affinity in different assay systems?
- Methodological Answer :
- Assay standardization : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under consistent buffer conditions .
- Control experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, ionic strength) contributing to discrepancies .
Q. How do modifications at the 2-methylimidazole moiety affect the compound's physicochemical properties and pharmacokinetic profile?
- Methodological Answer :
- Derivatization strategies : Replace the methyl group with ethyl or phenyl groups to alter lipophilicity (logP) and solubility .
- In vitro ADME assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
- Computational modeling : Predict bioavailability using QSPR (Quantitative Structure-Property Relationship) models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
